3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step process starting from substituted isatoic anhydride. The synthetic route includes the following steps :
Amidation and Cyclization: Substituted isatoic anhydride is reacted with appropriate amines to form the corresponding anthranilates.
Formation of Benzoxazinones: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazinones.
Final Product Formation: The benzoxazinones are then treated with ammonia solution to yield the desired quinazoline-2,4(1H,3H)-dione derivatives.
Chemical Reactions Analysis
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for lung cancer treatment.
The uniqueness of this compound lies in its specific mercaptoethyl substitution, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
3-(2-sulfanylethyl)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9-7-3-1-2-4-8(7)11-10(14)12(9)5-6-15/h1-4,15H,5-6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHLFULJDXJKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160656 | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138400-06-3 | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138400063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in living organisms?
A1: Research shows that after oral administration in rats, this compound undergoes extensive metabolism, resulting in at least seven metabolites excreted in urine and feces []. These metabolites primarily arise from S-methylation, sulfoxidation, and ring-hydroxylation reactions. Some metabolites are also found conjugated with sulfate or glucuronide. Interestingly, the ratio of phase I to phase II metabolites is 4:1, indicating a significant contribution of oxidative processes []. Similar metabolic profiles were observed in isolated perfused rat liver and rat hepatocyte cultures, confirming the liver's role in metabolizing this compound []. Notably, lymphocyte and myeloma cell cultures primarily produce the disulfide form of this compound, suggesting a different metabolic pathway in these cells [].
Q2: Does the structure of this compound influence its biological activity?
A2: Yes, structural modifications significantly impact the biological activity of this compound. Studies show that N-1 methyl and benzyl substituted derivatives exhibit immunostimulating activity in various tests []. This suggests that modifications at the N-1 position can enhance its immunomodulatory properties []. Further research is needed to explore the structure-activity relationship in greater detail and optimize the compound for specific therapeutic applications.
Q3: Has this compound shown any antiviral activity?
A3: Yes, this compound (5a) and its corresponding disulfide, bis[2,4-dioxol-1,2,3,4-tetrahydroquinazolin-3-yl)alkyl]disulfane (3a), have demonstrated significant antiviral activity in vitro []. These compounds showed efficacy against both DNA and RNA viruses, including vaccinia virus, herpes simplex virus type 1, and influenza A virus, at concentrations non-toxic to host cells []. This finding highlights the potential of this compound and its derivatives as antiviral agents. Further investigation is warranted to determine their in vivo efficacy and safety profiles.
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